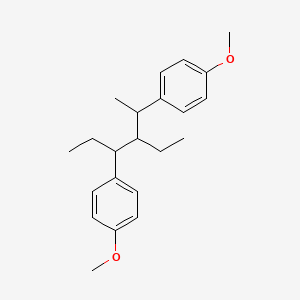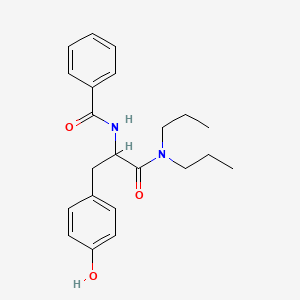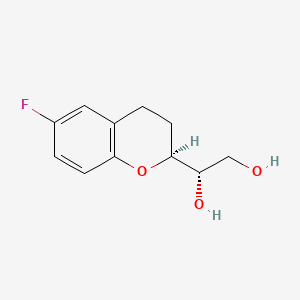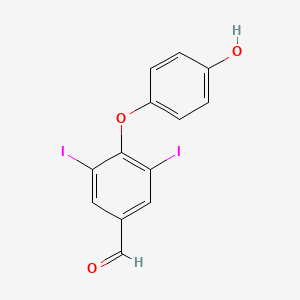
Demelverine-d10 Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Demelverine-d10 Hydrochloride is a deuterated form of Demelverine Hydrochloride, a compound used primarily in biochemical research. The molecular formula for this compound is C17H11D10N•HCl, and it has a molecular weight of 285.88 . This compound is often utilized in proteomics research and other scientific studies due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Demelverine-d10 Hydrochloride involves the incorporation of deuterium atoms into the molecular structure of Demelverine Hydrochloride. This process typically involves the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The reaction conditions must be carefully controlled to ensure the complete incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and maintain the purity of the final product. Quality control measures are essential to ensure the consistency and reliability of the compound for research purposes.
Análisis De Reacciones Químicas
Types of Reactions
Demelverine-d10 Hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce deuterated ketones or aldehydes, while reduction reactions may yield deuterated alcohols. Substitution reactions can result in a variety of deuterated derivatives.
Aplicaciones Científicas De Investigación
Demelverine-d10 Hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and reaction mechanisms.
Biology: Employed in metabolic studies to trace the pathways of biochemical reactions involving deuterated compounds.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug development and pharmacokinetic studies.
Mecanismo De Acción
The mechanism of action of Demelverine-d10 Hydrochloride involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence the rate of biochemical reactions, providing insights into reaction mechanisms and kinetics. The compound’s effects are mediated through its interaction with enzymes, receptors, and other biomolecules, leading to changes in cellular processes and functions .
Comparación Con Compuestos Similares
Similar Compounds
Demelverine Hydrochloride: The non-deuterated form of Demelverine-d10 Hydrochloride, used in similar research applications.
Drotaverine: A phosphodiesterase-4 inhibitor used to alleviate smooth muscle spasms, structurally related to Demelverine.
Dicyclomine: An antimuscarinic agent used to treat gastrointestinal disorders, with a different mechanism of action compared to Demelverine.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium atoms can alter the compound’s physical and chemical properties, making it a valuable tool for studying reaction mechanisms, metabolic pathways, and drug interactions. Its use in NMR spectroscopy and other analytical techniques highlights its importance in scientific research.
Propiedades
IUPAC Name |
N-methyl-2-(2,3,4,5,6-pentadeuteriophenyl)-N-[2-(2,3,4,5,6-pentadeuteriophenyl)ethyl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N.ClH/c1-18(14-12-16-8-4-2-5-9-16)15-13-17-10-6-3-7-11-17;/h2-11H,12-15H2,1H3;1H/i2D,3D,4D,5D,6D,7D,8D,9D,10D,11D; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCOQXFHZJHKAGO-UUQOOZBDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=C1)CCC2=CC=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CCN(C)CCC2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])[2H])[2H].Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![N-[2-(Propan-2-yl)phenyl]methanediimine](/img/structure/B588473.png)
